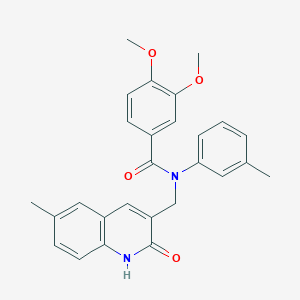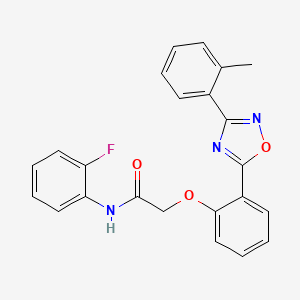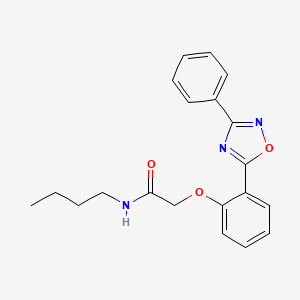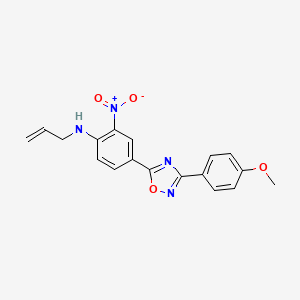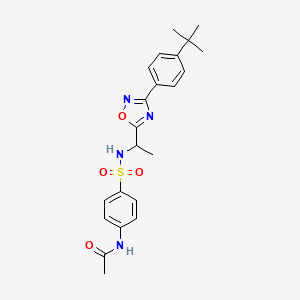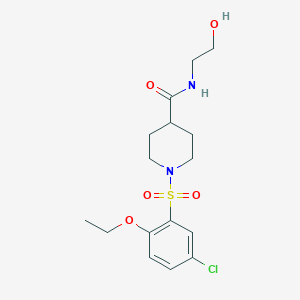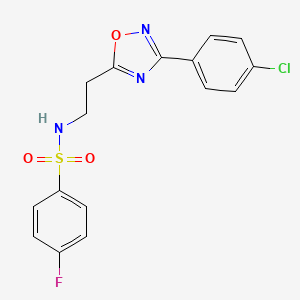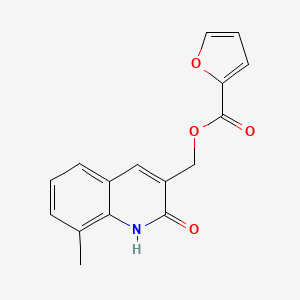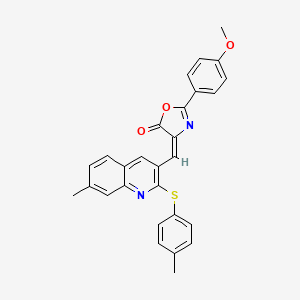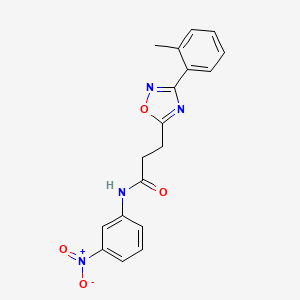
N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of oxadiazoles and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been found to inhibit the growth of cancer cells and bacterial cells. It is believed that this compound works by interfering with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress. This compound has also been found to have anti-cancer properties and has been used in the treatment of various cancers.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages in lab experiments. It is easy to synthesize and has been found to be effective in various scientific research studies. However, like any other chemical compound, this compound has its limitations. It can be toxic in high concentrations and may cause adverse effects in living organisms.
Zukünftige Richtungen
There are several future directions for N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide research. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to be effective in the treatment of various diseases, including cancer and bacterial infections. This compound has also been used as a fluorescent probe in biochemical assays, making it a valuable tool in scientific research. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using different methods, including the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with nitric acid and acetic anhydride. Another method involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and nitric acid.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in various scientific research studies due to its unique properties. It has been found to be effective in the treatment of various diseases, including cancer and bacterial infections. This compound has also been used as a fluorescent probe in biochemical assays, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-5-2-3-8-15(12)18-20-17(26-21-18)10-9-16(23)19-13-6-4-7-14(11-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAMRTSYQALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

